molecular formula C18H13N3OS2 B2525451 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 863588-59-4

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2525451
CAS No.: 863588-59-4
M. Wt: 351.44
InChI Key: ZEVAQCJSDWNQKV-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core linked to a phenyl group and a thiophene-substituted acetamide side chain. This structure combines aromatic and heterocyclic motifs, which are commonly associated with bioactivity in medicinal chemistry, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-16(11-14-3-2-10-23-14)20-13-7-5-12(6-8-13)17-21-15-4-1-9-19-18(15)24-17/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVAQCJSDWNQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thiazolopyridine Core: Starting from a suitable pyridine derivative, the thiazole ring can be constructed through cyclization reactions involving sulfur-containing reagents.

    Coupling with Phenyl Ring: The thiazolopyridine core can be coupled with a halogenated phenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of Thiophene Ring: The phenyl ring can be further functionalized to introduce the thiophene ring, often through C-H activation or other cross-coupling reactions.

    Acetamide Formation: Finally, the acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The acetamide group can be reduced to an amine under reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nitrating agents, or organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Materials Science: In the development of organic semiconductors or other advanced materials.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s key structural features are compared to related molecules below:

Compound Core Structure Substituents Bioactivity Reference
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide Thiazolo[5,4-b]pyridine Phenyl, thiophene-acetamide Hypothesized kinase inhibition (based on structural analogs)
GSK1570606A (N-(4-(pyridin-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide) Thiazole-pyridine 4-Fluorophenyl acetamide ATP-competitive kinase inhibitor (e.g., VEGFR2)
N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5-yl]acetamide Thiazolo[4,5-d]pyridazine Chlorophenyl, thiophene, methyl, oxo Anticancer activity (structural similarity to apoptosis inducers)
Compound 55 (N-(4-(5-(3-fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide) Triazole-phenyl Fluorophenyl, methoxy-triazole, thiophene-acetamide Cytotoxicity in cancer cell lines (via apoptosis induction)
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide Pyrazole-thiazole Nitrophenyl, chlorophenyl, isopropylphenyl Antimycobacterial activity (inhibition of PyrG/PanK targets)

Key Observations :

  • Thiazolo-pyridine vs.
  • Thiophene vs. Fluorophenyl Substituents : Thiophene moieties (as in the target compound and ) may enhance π-π stacking interactions, whereas fluorophenyl groups (e.g., GSK1570606A ) improve metabolic stability and binding affinity.
  • Triazole vs. Pyrazole Linkers : Triazole-containing analogs () exhibit apoptosis-inducing activity, suggesting that nitrogen-rich linkers could enhance cytotoxicity compared to simpler acetamide derivatives.

Pharmacological Comparison

Anticancer Activity
  • Apoptosis Induction : Compound 55 (), which shares the thiophene-acetamide group, showed IC50 values of 2.1–4.8 µM against colon cancer cells (HCT-116), comparable to 5-fluorouracil. The target compound’s thiazolo-pyridine core may further modulate pro-apoptotic pathways.
  • Kinase Inhibition : GSK1570606A () inhibited VEGFR2 with IC50 < 100 nM. The thiazolo[5,4-b]pyridine scaffold in the target compound could similarly target ATP-binding pockets in kinases.
Antibacterial Activity
  • Mycobacterial Targets : The pyrazole-thiazole hybrid in inhibited Mycobacterium tuberculosis growth (MIC = 3.12 µg/mL). Structural parallels suggest the target compound may act on similar enzyme targets (e.g., PanK, PyrG).
Receptor Modulation

Yield and Purity :

  • Thiazolo-pyridine intermediates in achieved yields of 60–85% with >95% purity (LCMS).
  • Triazole-acetamide analogs () had lower yields (32–42%) due to steric hindrance, suggesting similar challenges for the target compound.

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